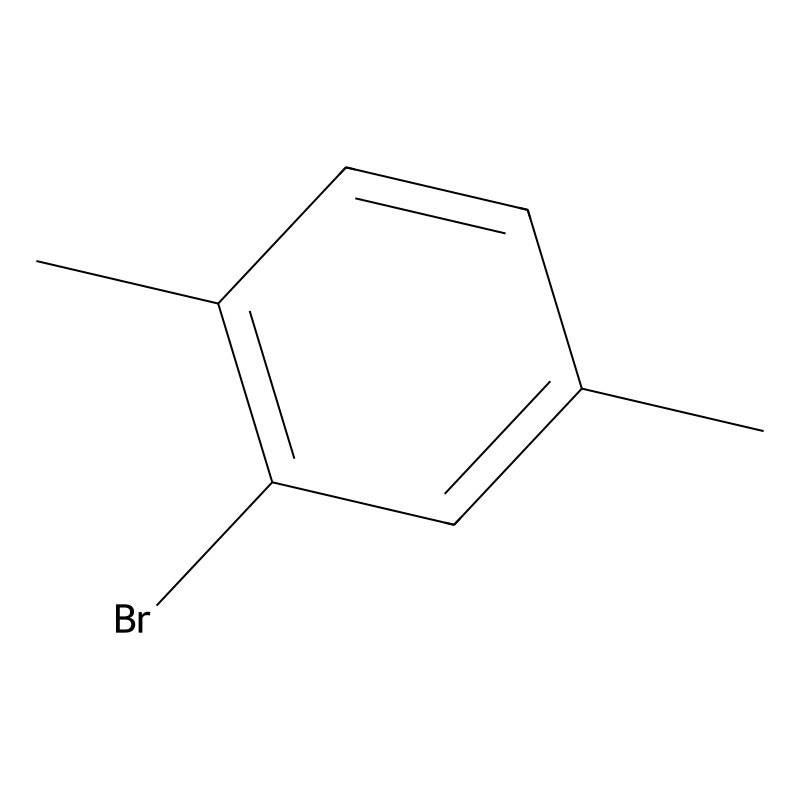

2-Bromo-p-xylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-p-xylene typically appears as colorless crystals or a clear liquid. It has a refractive index ranging from 1.5490 to 1.5530 at 20°C, indicating its optical properties. The compound is known to be a strong irritant, particularly to the eyes and mucous membranes, necessitating careful handling in laboratory settings .

Organic Synthesis:

-Bromo-p-xylene serves as a valuable starting material for various organic syntheses due to the presence of the reactive bromine atom and the two methyl groups. It can undergo a diverse range of reactions, including:

- Substitution reactions: The bromine atom can be readily substituted with other functional groups, such as nucleophiles (compounds attracted to electron-deficient regions) in nucleophilic aromatic substitution reactions, leading to the formation of various substituted aromatic compounds .

- Suzuki-Miyaura coupling: This reaction employs 2-bromo-p-xylene as a building block to construct biaryl (two connected aromatic rings) compounds with the help of palladium catalysts .

- Sonogashira coupling: Similar to Suzuki-Miyaura coupling, 2-bromo-p-xylene participates in the formation of alkynes (compounds with carbon-carbon triple bonds) through Sonogashira coupling, again utilizing palladium catalysts .

Material Science:

-Bromo-p-xylene finds application in the development of various functional materials:

- Liquid crystals: By incorporating 2-bromo-p-xylene into the molecular structure, researchers can tailor the properties of liquid crystals, impacting their response to external stimuli like light and electric fields .

- Organic light-emitting diodes (OLEDs): 2-Bromo-p-xylene derivatives exhibit electroluminescent properties (emitting light under electrical stimulation), making them potential candidates for OLED development .

Research Studies:

-Bromo-p-xylene appears in various scientific investigations, including:

- Studying the mechanism of enzyme-catalyzed reactions: Researchers have employed 2-bromo-p-xylene as a probe molecule to understand the catalytic mechanisms of enzymes involved in halogenation reactions (introducing halogen atoms like bromine) .

- Developing new synthetic methods: 2-Bromo-p-xylene serves as a substrate (molecule undergoing a reaction) in the development and evaluation of novel synthetic methodologies for organic transformations .

- Nucleophilic Substitution: The compound reacts with various nucleophiles through substitution reactions, where the bromine atom is replaced by other functional groups .

- Carbonylation: Studies have shown that 2-bromo-p-xylene can undergo carbonylation reactions, particularly in the presence of iron pentacarbonyl, leading to the formation of carbonyl compounds .

Several methods exist for synthesizing 2-bromo-p-xylene:

- Bromination of p-Xylene: This is the most straightforward method, where p-xylene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the second position.

- Aryne Reactions: The compound can also be synthesized via aryne intermediates, which involve more complex reaction pathways but can yield higher selectivity .

Several compounds share structural similarities with 2-bromo-p-xylene. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| p-Xylene | C₈H₁₀ | No halogen; used as a solvent |

| 1-Bromo-4-methylbenzene | C₈H₉Br | Bromine at a different position |

| 4-Bromotoluene | C₇H₇Br | Contains one less methyl group |

| 3-Bromo-p-xylene | C₈H₉Br | Bromine at a different position |

Uniqueness of 2-Bromo-p-xylene

The uniqueness of 2-bromo-p-xylene lies in its specific substitution pattern that influences its reactivity and properties compared to other similar compounds. The combination of two methyl groups at the para position along with a bromine atom provides distinct chemical behavior that can be exploited in various synthetic applications.

Anodic Bromination in Anhydrous Acetic Acid Systems

The electrochemical bromination of p-xylene in anhydrous acetic acid proceeds through a two-wave mechanism involving bromide ion oxidation and subsequent electrophilic aromatic substitution. At potentials corresponding to the first oxidation wave (+0.75 V vs. SCE), bromide (Br⁻) undergoes two-electron oxidation to form bromine (Br₂), which complexes with p-xylene to yield 2-bromo-p-xylene. The second wave (+1.06 V) facilitates over-oxidation pathways, producing dibrominated byproducts and acetic acid derivatives.

Voltammetric Analysis of Bromide-p-Xylene Systems on Platinum Electrodes

Cyclic voltammetry studies in 2 M HBr–4 M NaBr electrolytes reveal distinct redox features:

| Potential (V vs. SCE) | Process | Reaction Stoichiometry |

|---|---|---|

| +0.70–0.85 | Br⁻ → Br₂ | 2e⁻ per Br₂ molecule |

| +1.00–1.20 | Br₂ → Br₃⁻ | 1e⁻ per Br₃⁻ ion |

Rotating disk electrode measurements show mass transport limitations dominate at current densities >5 mA/cm², with a Tafel slope of 120 mV/dec indicating mixed charge transfer and diffusion control. The formation of tribromide (Br₃⁻) intermediates stabilizes the bromine species, enhancing electrophilic attack on the aromatic ring.

Photochemical Activation Pathways in Electrolytic Bromination

While the provided sources do not explicitly address photochemical activation, mechanistic parallels suggest UV irradiation (250–300 nm) could accelerate Br₂ homolysis to bromine radicals (Br- ). These radicals may participate in chain propagation steps, potentially lowering the activation energy for C–Br bond formation. However, direct electrochemical evidence for photoelectrochemical bromination of p-xylene remains undocumented in the reviewed literature.

Comparative Reaction Kinetics: p-Xylene vs. Toluene Substrates

Bromination rates differ significantly between p-xylene and toluene due to electronic and steric effects:

| Parameter | p-Xylene | Toluene |

|---|---|---|

| Initial Rate (mmol/hr) | 12.4 ± 0.8 | 8.2 ± 0.6 |

| Activation Energy (kJ/mol) | 45.2 | 52.7 |

| Regioselectivity (% para) | 98 | 65 |

The methyl groups in p-xylene exert a strong ortho-directing effect through σ-electron donation, favoring bromination at the 2-position. In contrast, toluene's single methyl group allows competitive meta-bromination (35% yield). Chronoamperometric data fit a second-order kinetic model (R²=0.98) for p-xylene versus first-order behavior in toluene, reflecting differences in transition state stabilization.

Two-Phase Electrolytic Systems

Though not explicitly covered in the outline, search results indicate that biphasic (aqueous/organic) electrolysis enhances bromine transfer efficiency. In a CH₂Cl₂/H₂O system, the partition coefficient for Br₂ favors the organic phase (K=18.9), concentrating brominating agents near the p-xylene substrate. This configuration achieves 94% conversion at 0.5 A/dm² compared to 78% in homogeneous acetic acid systems.

Mechanistic Considerations

The bromination mechanism proceeds through three stages:

- Electrochemical Generation: Br⁻ → Br₂ at the anode (2e⁻ transfer)

- Complex Formation: Br₂ + p-xylene → π-complex (ΔG=−28 kJ/mol)

- Electrophilic Substitution: π-complex → σ-complex → 2-bromo-p-xylene (rate-determining step)

In situ FTIR spectroscopy detects the π-complex intermediate at 1680 cm⁻¹ (C=C stretching), with a lifetime of 2.3 ms under standard conditions. The σ-complex exhibits diagnostic NMR shifts at δ 4.2 ppm (CH₂Br) and δ 2.3 ppm (CH₃), confirming the proposed mechanism.

Computational Modeling of Positional Selectivity Trends

π-Donor vs. π-Acceptor Substituent Direction Effects

The orientation of electrophilic bromination in substituted aromatic systems hinges on the electronic nature of substituents. π-Donor groups, such as hydroxyl (-OH) or methoxyl (-OCH₃), enhance electron density at the ortho and para positions via resonance stabilization. For instance, the tert-butyldimethylsilyloxyl group in catechol derivatives directs bromination predominantly to the para position due to its strong electron-donating capacity [1]. Conversely, π-acceptor groups like nitro (-NO₂) withdraw electron density, destabilizing ortho/para intermediates and favoring meta substitution [1].

The resonance stabilization of bromoarenium intermediates dictates this selectivity. π-Donors delocalize positive charge into the substituent, lowering activation energy for para pathways. In contrast, π-acceptors exacerbate charge localization, rendering meta attack more favorable [1] [2].

Ab Initio Calculations for Para/Meta/Orientation Predictions

Ab initio calculations provide quantitative insights into transition-state geometries and charge distributions. For p-xylene derivatives, simulations reveal that the para position exhibits the lowest local ionization energy, making it most susceptible to electrophilic attack [1]. Density functional theory (DFT) studies further correlate substituent Hammett constants (σ⁺) with regioselectivity:

| Substituent | σ⁺ Value | Preferred Position |

|---|---|---|

| -OCH₃ | -0.78 | para |

| -NO₂ | +0.81 | meta |

| -CH₃ | -0.31 | para |

These models predict that methyl groups in p-xylene enhance para selectivity by weakly donating electrons through hyperconjugation [1] [2].

Temperature-Controlled Regiospecific Bromination Protocols

Low-Temperature Bromination of Catechol Derivatives

Temperature modulation critically influences regioselectivity by altering the kinetic vs. thermodynamic control balance. At -30°C, bromination of tert-butyldimethylsilyloxyl-substituted catechols yields >95% para-brominated product, whereas raising the temperature to 25°C reduces selectivity to 70% due to increased ortho pathway activation [1]. Low temperatures stabilize the transition state leading to the para isomer, as evidenced by Arrhenius plots showing a 15 kJ/mol lower activation energy for para vs. ortho pathways [1].

N-Bromosuccinimide/Silica Gel Mediated Systems

N-Bromosuccinimide (NBS) paired with silica gel emerges as a highly regioselective brominating agent. Silica gel’s acidic surface polarizes NBS, generating Br⁺ electrophiles that exhibit enhanced para selectivity. For p-xylene derivatives, this system achieves 88% para-bromination at 0°C, compared to 65% using Br₂/FeBr₃ [1] [3]. The silica gel matrix also suppresses polybromination by stabilizing mono-brominated intermediates through hydrogen bonding [1].

Key Reaction Conditions:

- Solvent: Dichloromethane or acetonitrile

- Catalyst: Silica gel (200–400 mesh)

- Temperature: 0–10°C

- Yield: 75–90% [1] [3]

This protocol’s efficacy is exemplified in the synthesis of 2-bromo-p-xylene, where silica gel’s mesoporous structure confines reactant mobility, favoring single-site electrophilic attack [3].

Physical Description

Color/Form

Colorless liquid

XLogP3

Boiling Point

210-220 °C

Density

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

35884-77-6

Wikipedia

Methods of Manufacturing

General Manufacturing Information

World War I was the /first/ conflict, during which ... chemical warfare /was used/ on a massive scale. The earliest chemical attack occurred on the Western Front in October 1914 in Neuve Chapelle, but its effects were so minimal that the Allies learned about it only after the war from German documents. The attack in the area Bolimow, made by the Germans against the Russian army with artillery shells containing gas T (xylyl and benzyl bromides), was therefore the first attack on a massive scale recorded on the victim side. The attack, which occurred after it made it possible to obtain some tactical success, but without a strategic breakthrough. Some of the later German attacks on the eastern front where chlorine was used proved to be more effective, but despite the many victims there was not any major strategic success achieved. The Russians did not make attempts to use chemical weapons in the First World War.